exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride
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Overview
Description
exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride: is a complex organic compound featuring a bicyclic structure with an anhydride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the benzylamido-methyl group: This step may involve nucleophilic substitution or addition reactions.
Formation of the anhydride: This can be accomplished by cyclization of the corresponding diacid or through dehydration reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylamido-methyl group.
Reduction: Reduction reactions could target the anhydride functional group, converting it to the corresponding diacid.
Substitution: The benzylamido-methyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation products: Benzylamido-methyl ketones or carboxylic acids.
Reduction products: Diacids or alcohols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: Potential use in drug design and development due to its unique structure.
Materials Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. In materials science, its properties could be leveraged to create materials with desired mechanical or chemical characteristics.
Comparison with Similar Compounds
Similar compounds include other bicyclic anhydrides and benzylamido derivatives. Compared to these, exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride is unique due to its specific substitution pattern and stereochemistry.
List of Similar Compounds
- Bicyclo[2.2.1]heptane derivatives
- Benzylamido-substituted anhydrides
- Other oxabicyclic compounds
Properties
IUPAC Name |
N-[(3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c18-13(9-4-2-1-3-5-9)17-8-16-7-6-10(22-16)11-12(16)15(20)21-14(11)19/h1-7,10-12H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIGTUSXHUQJLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC23C=CC(O2)C4C3C(=O)OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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